molecular formula C5H11NO3S B1607740 4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 66419-61-2

4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B1607740
CAS No.: 66419-61-2
M. Wt: 165.21 g/mol
InChI Key: AZDGOTPNJUNJNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide typically involves the reaction of tetrahydrothiophene derivatives with methylamine under controlled conditions. One common method includes the use of a condensation reaction where sulfur, an α-methylene carbonyl compound, and an α-cyano ester are reacted to form aminothiophene derivatives . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions typically require controlled temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its sulfone group can participate in redox reactions, affecting oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfone group (1,1-dioxide) enhances its stability and reactivity compared to other thiophene derivatives .

Properties

IUPAC Name

4-(methylamino)-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDGOTPNJUNJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CS(=O)(=O)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378203
Record name 4-(methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66419-61-2
Record name 4-(methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
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4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 3
4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
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4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 5
4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 6
4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide

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